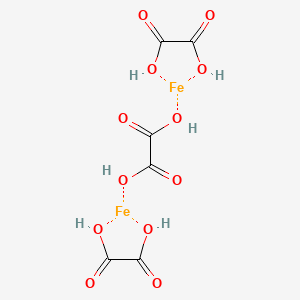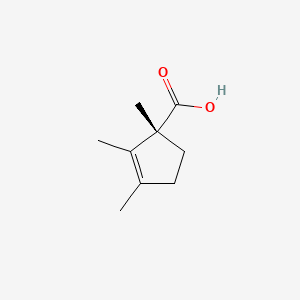
(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid is a naturally occurring organic compound belonging to the class of carboxylic acids It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media . Another method includes the hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) to produce carboxylic acids . Additionally, the carboxylation of Grignard reagents with carbon dioxide followed by acidification is a widely used technique .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into primary alcohols or aldehydes.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and halides.
Major Products
The major products formed from these reactions include primary alcohols, aldehydes, ketones, and substituted carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: Studies have explored its role in biological processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to investigate its therapeutic potential, including its anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Lauric acid: A saturated fatty acid with similar structural features but different chemical properties.
Myristic acid: Another carboxylic acid with a longer carbon chain and distinct biological activities.
Palmitic acid: A common saturated fatty acid with applications in various fields.
Uniqueness
(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Properties
CAS No. |
10333-98-9 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.209 |
IUPAC Name |
(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6-4-5-9(3,7(6)2)8(10)11/h4-5H2,1-3H3,(H,10,11)/t9-/m1/s1 |
InChI Key |
YOEPZLBUIXMHKB-SECBINFHSA-N |
SMILES |
CC1=C(C(CC1)(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


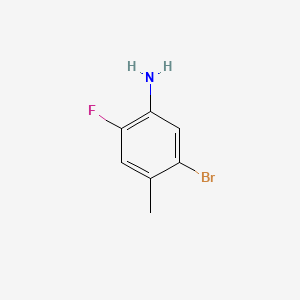
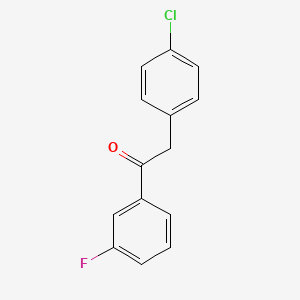
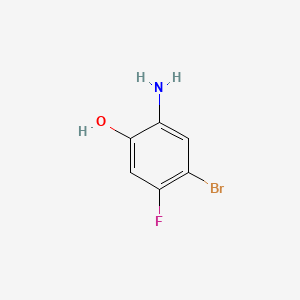
![6-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B576786.png)

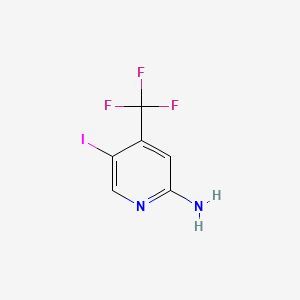

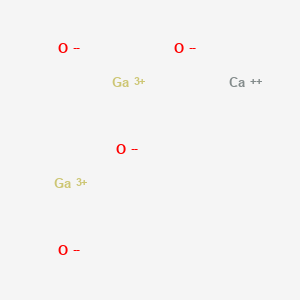
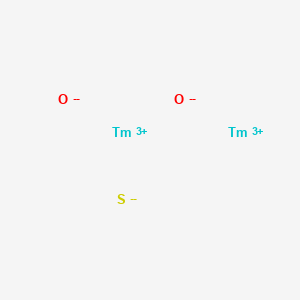
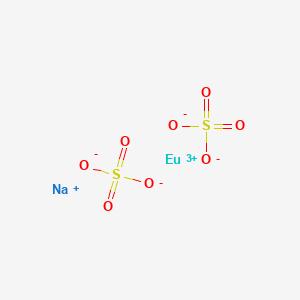

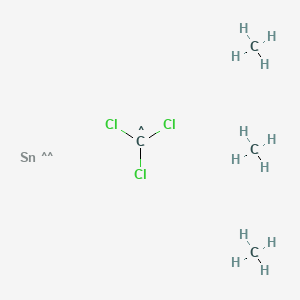
![1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one](/img/structure/B576801.png)
